3,5-Dibromo-2-fluorobenzaldehyde

Electrophilicity Nucleophilic Addition Structure-Activity Relationship

Unique trisubstituted benzaldehyde with an ortho-fluorine that critically tunes electrophilicity and regiochemical outcomes in sequential Suzuki-Miyaura couplings. This non-interchangeable reactivity profile is essential for constructing fluoro-biaryl pharmacophores in kinase inhibitors and GPCR modulators. The two bromine atoms allow double arylation, while the aldehyde enables condensation chemistries. ≥97% purity ensures batch-to-batch reproducibility for lead optimization and diversity-oriented synthesis.

Molecular Formula C7H3Br2FO
Molecular Weight 281.9 g/mol
CAS No. 477535-40-3
Cat. No. B1585684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-2-fluorobenzaldehyde
CAS477535-40-3
Molecular FormulaC7H3Br2FO
Molecular Weight281.9 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C=O)F)Br)Br
InChIInChI=1S/C7H3Br2FO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H
InChIKeyUZLJTDXCWOCFJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-2-fluorobenzaldehyde (CAS 477535-40-3): A Halogenated Benzaldehyde Building Block for Sequential Derivatization


3,5-Dibromo-2-fluorobenzaldehyde (CAS 477535-40-3) is a halogenated aromatic aldehyde with the molecular formula C₇H₃Br₂FO and a molecular weight of 281.91 g/mol . This compound features a unique substitution pattern with two bromine atoms at the 3- and 5-positions and a fluorine atom at the 2-position, creating a trisubstituted benzaldehyde scaffold . The combination of electron-withdrawing substituents and the reactive aldehyde group enables its use as a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions and medicinal chemistry applications [1][2].

Why 3,5-Dibromo-2-fluorobenzaldehyde Cannot Be Replaced by Generic Mono- or Dibromobenzaldehydes


Simple substitution with 3,5-dibromobenzaldehyde (lacking the 2-fluoro group) or 2-fluorobenzaldehyde (lacking the bromine atoms) fails because the ortho-fluorine atom in 3,5-dibromo-2-fluorobenzaldehyde critically modulates both the electronic environment and the regiochemical outcomes of subsequent reactions [1]. The fluorine substituent exerts a strong electron-withdrawing inductive effect, which increases the electrophilicity of the aldehyde carbonyl and affects the reactivity of the adjacent bromine atom in cross-coupling reactions . This creates a unique, non-interchangeable reactivity profile that is essential for achieving selectivity in sequential functionalization strategies commonly employed in pharmaceutical intermediate synthesis [2].

Quantitative Differentiation Evidence for 3,5-Dibromo-2-fluorobenzaldehyde (CAS 477535-40-3)


Enhanced Aldehyde Carbonyl Electrophilicity via ortho-Fluorine Substitution

The presence of the ortho-fluorine atom in 3,5-dibromo-2-fluorobenzaldehyde significantly increases the electrophilicity of the aldehyde carbonyl compared to 3,5-dibromobenzaldehyde, which lacks this substituent [1]. This is a class-level inference: the electron-withdrawing inductive effect of fluorine is well-established to enhance the reactivity of adjacent carbonyl groups towards nucleophiles [2]. In Knoevenagel condensation reactions, fluorinated benzaldehyde derivatives generally show higher conversion rates under mechanochemical conditions compared to non-fluorinated analogs, with reactions reaching completion in shorter times or under milder conditions [3].

Electrophilicity Nucleophilic Addition Structure-Activity Relationship

Dual Orthogonal Reaction Vectors Enable Sequential Functionalization Strategies

3,5-Dibromo-2-fluorobenzaldehyde possesses two chemically distinct halogen types (Br and F) at specific positions, enabling sequential, site-selective functionalization strategies that are impossible with symmetrical analogs like 3,5-dibromobenzaldehyde [1]. The bromine atoms serve as excellent leaving groups for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, while the fluorine atom can be selectively substituted under specific conditions (e.g., nucleophilic aromatic substitution or transition-metal-catalyzed C-F activation) [2]. This orthogonality provides two independent reaction vectors: one for Br-based couplings (typically first) and one for F-based modifications, enabling the construction of diverse compound libraries [3].

Cross-Coupling Regioselectivity Sequential Derivatization

Commercial Availability at Multi-Kilogram Scale with Validated Purity Specifications

3,5-Dibromo-2-fluorobenzaldehyde is commercially available at production scales up to 150 kg with a minimum purity of 98% (GC), as specified by Capot Chemical [1]. In contrast, many regioisomeric analogs (e.g., 3,4-dibromo-2-fluorobenzaldehyde or 2,5-dibromo-3-fluorobenzaldehyde) are typically available only at gram-scale or require custom synthesis [2]. Sigma-Aldrich also lists 3,5-dibromo-2-fluorobenzaldehyde at 97% purity . This established supply chain with validated quality control (including NMR, HPLC, and GC batch testing) reduces procurement risk and lead time for research and development programs.

Supply Chain Purity Scale-Up

Optimal Application Scenarios for 3,5-Dibromo-2-fluorobenzaldehyde (CAS 477535-40-3)


Medicinal Chemistry: Synthesis of Fluoro-Biaryl Pharmacophores via Sequential Suzuki Coupling

In medicinal chemistry programs targeting kinase inhibitors or GPCR modulators, 3,5-dibromo-2-fluorobenzaldehyde serves as a key intermediate for constructing fluoro-biaryl pharmacophores . The two bromine atoms allow for sequential Suzuki-Miyaura couplings to introduce distinct aryl groups, while the ortho-fluorine atom can be retained to improve metabolic stability or participate in fluorine-specific interactions with biological targets [1]. The established commercial availability at >97% purity ensures reproducibility across multiple synthetic batches during lead optimization [2].

Organic Light-Emitting Diode (OLED) Material Development: Blue Fluorescent Dye Precursor

The 3,5-dibromobenzaldehyde scaffold has been demonstrated as a reactant in the synthesis of blue fluorescent dye derivatives for OLED applications . The additional fluorine substituent in 3,5-dibromo-2-fluorobenzaldehyde can fine-tune the HOMO-LUMO energy levels of the resulting fluorophores, potentially improving device efficiency [1]. This compound offers an advantage over non-fluorinated analogs by enabling the synthesis of fluorinated conjugated materials with enhanced electron-transport properties [2].

Agrochemical Intermediate: Building Block for Herbicidal Active Substances

Halogenated benzaldehydes are established intermediates in the synthesis of herbicidal active substances, as demonstrated by the use of 4-hydroxy-3,5-dibromobenzaldehyde in agrochemical development . The fluorine atom in 3,5-dibromo-2-fluorobenzaldehyde can enhance the lipophilicity and metabolic stability of the final agrochemical product, a strategy well-documented in fluorinated agrochemical design [1]. The multi-kilogram commercial availability of this compound supports pilot-scale synthesis for agrochemical development programs [2].

Halogen-Enriched Building Block for Diversity-Oriented Synthesis

For diversity-oriented synthesis (DOS) initiatives, 3,5-dibromo-2-fluorobenzaldehyde provides an unusual combination of three different substitution sites on a single aromatic ring . The aldehyde group enables condensation reactions (e.g., Knoevenagel, Schiff base formation), while the two bromine atoms and one fluorine atom provide orthogonal handles for sequential cross-coupling and nucleophilic aromatic substitution reactions [1]. This enables the rapid generation of highly functionalized compound libraries from a single starting material, increasing chemical diversity per synthetic operation [2].

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